2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-phenyl-4-phenylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)17-19-15-11-12-21-16(15)18(20-17)22-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRDNCTCOKBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine typically involves the cyclocondensation of a 2-aminoester derivative with ethyl isothiocyanate in the presence of a base such as sodium hydroxide . This reaction forms the pyrimidine ring, which is then further functionalized to introduce the phenyl and phenylsulfanyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the phenyl or phenylsulfanyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- A series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their activity against various cancer cell lines, including SU-DHL-6 and K562. One compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating potent antitumor activity with low toxicity towards normal cells (CC50 = 15.09 μM) .
- Another study focused on the design of anti-tubulin polymerization agents based on thieno[3,2-d]pyrimidine. The most effective compound displayed significant inhibition of tubulin polymerization, showcasing its potential as an anticancer agent targeting the colchicine binding site .
Anti-inflammatory Properties
Thieno[3,2-d]pyrimidine derivatives have also been explored for their anti-inflammatory effects:
- Research indicated that certain derivatives exhibited comparable anti-inflammatory activity to established drugs like indomethacin and acetylsalicylic acid. The synthesis of functionalized thienopyrimidine derivatives led to compounds with promising analgesic and ulcerogenic activities .
Antimalarial Activity
The potential of thieno[3,2-d]pyrimidines in combating malaria has been investigated:
- A study identified new 4-substituted thieno[3,2-d]pyrimidines with activity against both the erythrocytic and hepatic stages of Plasmodium parasites. Notably, a chloro analogue showed good efficacy against P. falciparum, emphasizing the need for novel antimalarial agents due to rising resistance .
Structure-Activity Relationship (SAR)
The biological activity of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine can be influenced by various substituents on its structure:
- SAR studies have revealed that modifications at positions 2 and 6 significantly affect the activity against cancer cells and parasites. For example, substituents such as tert-butylamine at position 2 were found to enhance antiplasmodial activity .
Data Tables
| Compound | Activity | IC50 (μM) | Toxicity (CC50 μM) | Target |
|---|---|---|---|---|
| Compound 12e | Antitumor | 0.55 | 15.09 | SU-DHL-6 |
| Compound 14 | Anti-tubulin polymerization | N/A | N/A | Tubulin |
| Chloro analogue | Antimalarial | N/A | Moderate | P. falciparum |
Case Study 1: Antitumor Activity
In a recent study evaluating various thieno[3,2-d]pyrimidine derivatives for their anticancer properties, one compound (12e) was highlighted for its remarkable potency against lymphoma cell lines while exhibiting low toxicity to normal cells. This compound induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner .
Case Study 2: Antimalarial Research
The development of new thieno[3,2-d]pyrimidine derivatives aimed at addressing malaria resistance has shown promising results. The chloro analogue demonstrated effective action against both the blood and liver stages of Plasmodium, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Table 1: Key Thieno[3,2-d]pyrimidine Derivatives and Their Activities
Key Observations:
Substituent Position 4: The phenylsulfanyl group in the target compound contrasts with morpholino (e.g., Compound 14), pyrrolidinyl (e.g., 152–157), or pyrazolo moieties in other derivatives. These groups dictate target engagement; for instance, morpholino at position 4 enhances PI3K/mTOR inhibition , while pyrrolidinyl-acetylenic groups enable covalent EGFR binding .
Position 2 Substitutions: A phenyl group at position 2 (as in the target compound) differs from acrylamide warheads (e.g., Compound 12), which confer antiproliferative activity via non-kinase mechanisms . The phenyl group’s steric bulk may limit access to certain kinase pockets but enhance selectivity for specific isoforms.
Dual Substitutions (Positions 4 and 6) :
- 4,6-Disubstituted derivatives (e.g., Compounds 7–8) exhibit BTK selectivity by combining a covalent warhead (position 4) and a flexible C6 substituent, avoiding steric clashes in EGFR . The target compound’s lack of a position 6 substituent may narrow its target range.
Kinase Selectivity and Structural Insights
Table 2: Selectivity Profiles of Thieno[3,2-d]pyrimidine Derivatives
- EGFR vs.
- Covalent vs. Non-Covalent Inhibitors: The absence of an acrylamide or α,β-unsaturated carbonyl group in the target compound suggests non-covalent binding, likely reducing potency against kinases requiring covalent modification (e.g., EGFR Cys797) .
Antiproliferative Activity vs. Kinase Inhibition
- Non-Kinase Mechanisms: Compound 12 (2,6-substituted) shows antiproliferative activity (IC₅₀ = 0.6–2.6 µM) without FGFR4 inhibition, suggesting off-target or pro-apoptotic effects . The target compound’s phenylsulfanyl group may similarly contribute to cytotoxicity via redox modulation or tubulin inhibition, mechanisms observed in sulfur-containing analogs .
- Kinase-Driven Activity : In contrast, 4,6-disubstituted derivatives (e.g., 152–157) rely on kinase inhibition for efficacy, highlighting how substitution patterns dictate mechanistic pathways .
Biological Activity
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. Its structure features a thieno[3,2-d]pyrimidine core with phenyl and phenylsulfanyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment.
The primary target of this compound is the enzyme Enhancer of Zeste Homolog 2 (EZH2) . Inhibition of EZH2 affects histone methylation pathways, leading to alterations in gene expression that can suppress tumor growth. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Anticancer Activity : Demonstrates significant inhibition of cancer cell proliferation through the modulation of epigenetic mechanisms.
- Antimicrobial Properties : Potential activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria.
- Enzyme Inhibition : Acts as an inhibitor for several enzymes involved in critical biochemical pathways.
Anticancer Studies
In vitro studies have revealed that this compound exhibits cytotoxic effects against a range of tumor cell lines. The following table summarizes the findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 5.0 | EZH2 inhibition | |
| MCF-7 | 4.5 | Histone methylation alteration | |
| HeLa | 6.0 | Apoptosis induction |
Antimalarial Activity
Recent research has indicated that derivatives of thieno[3,2-d]pyrimidines, including this compound, show promising antiplasmodial activity. A study highlighted the compound's effectiveness against both wild-type and mutant strains of P. falciparum, with IC50 values ranging from 1.3 nM to 243 nM for enzyme inhibition and higher values for whole-cell assays .
Case Studies
- EZH2 Inhibition in Cancer Therapy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with decreased levels of trimethylated histone H3 at lysine 27 (H3K27me3), a marker of EZH2 activity .
- Antimalarial Efficacy : In another study focusing on malaria treatment, this compound was evaluated alongside other thienopyrimidine derivatives and showed comparable efficacy against P. falciparum with minimal toxicity towards human cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for thieno[3,2-d]pyrimidine derivatives, and how is 2-phenyl-4-(phenylsulfanyl) substitution achieved?
- Methodology : Thieno[3,2-d]pyrimidine scaffolds are typically synthesized via cyclization of 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or nitriles. For example, the Niementowski reaction involves heating 2-amino-3-methoxycarbonylthiophene with formamide at 200°C to form the pyrimidine ring . The phenylsulfanyl group at position 4 can be introduced via nucleophilic substitution using thiophenol derivatives under acidic or basic conditions, as seen in similar thienopyrimidine syntheses .
Q. How are thieno[3,2-d]pyrimidine derivatives characterized to confirm their structures?
- Methodology : Key characterization techniques include:
- IR spectroscopy : To identify functional groups (e.g., C=O stretches at ~1680 cm⁻¹, S-H stretches at ~2550 cm⁻¹) .
- NMR (¹H/¹³C) : For verifying aromatic proton environments and substituent positions (e.g., phenyl groups at δ 7.2–7.8 ppm, thieno protons at δ 6.5–7.0 ppm) .
- Melting point analysis : High decomposition temperatures (>300°C) are common due to fused-ring aromaticity .
Advanced Research Questions
Q. How can substituent modifications at positions 2 and 4 influence the biological activity of thieno[3,2-d]pyrimidines?
- Methodology : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, CF₃) at position 4 enhance dihydrofolate reductase (DHFR) inhibition, while bulky aryl groups at position 2 improve selectivity. For instance, 4-chloro derivatives exhibit higher DHFR inhibition (IC₅₀ ~0.5 µM) compared to methoxy-substituted analogs (IC₅₀ ~5 µM) . Computational docking studies (e.g., AutoDock Vina) can predict binding interactions with DHFR active sites .
Q. What strategies resolve low yields in reductive amination reactions during thienopyrimidine functionalization?
- Methodology : Optimizing reaction conditions is critical:
- Use sodium cyanoborohydride (pH 6) instead of NaBH₄ to stabilize imine intermediates .
- Employ Dess-Martin periodinane (DMP) for efficient oxidation of alcohols to aldehydes (91% yield) before reductive amination .
- For sterically hindered amines (e.g., 2,5-dichloroaniline), pre-form the imine intermediate to avoid side reactions .
Q. How do researchers address contradictions in biological activity data for structurally similar analogs?
- Methodology : Cross-validation using multiple assays (e.g., enzyme inhibition, cytotoxicity) and computational tools:
- Enzyme kinetics : Compare IC₅₀ values under standardized conditions .
- Molecular dynamics simulations : Assess binding stability of analogs in DHFR or thymidylate synthase (TS) active sites .
- Meta-analysis : Review literature for trends (e.g., trifluoromethyl groups improving metabolic stability but reducing solubility) .
Q. What advanced techniques are used to analyze thieno[3,2-d]pyrimidine stability under physiological conditions?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>250°C) .
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma .
- X-ray crystallography : Resolve crystal structures to identify hydrogen-bonding networks stabilizing the molecule .
Q. What computational methods predict the pharmacokinetic properties of thieno[3,2-d]pyrimidines?
- Methodology :
- ADMET profiling : Use tools like SwissADME or PreADMET to estimate logP (optimal range: 2–4), bioavailability (Lipinski’s rule), and CYP450 interactions .
- Molecular docking : Identify potential off-target effects by screening against databases like ChEMBL .
Methodological Guidelines
- Synthetic Optimization : Prioritize DMP over ceric ammonium nitrate (CAN) for oxidations to achieve >90% yields .
- Biological Assays : Include positive controls (e.g., methotrexate for DHFR inhibition) to validate experimental setups .
- Data Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for air-sensitive thiols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
